chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2109581-43-1
VCID: VC4360989
InChI: InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2
SMILES: C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5
Molecular Formula: C22H24N2O3
Molecular Weight: 364.445

chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

CAS No.: 2109581-43-1

Cat. No.: VC4360989

Molecular Formula: C22H24N2O3

Molecular Weight: 364.445

* For research use only. Not for human or veterinary use.

chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone - 2109581-43-1

Specification

CAS No. 2109581-43-1
Molecular Formula C22H24N2O3
Molecular Weight 364.445
IUPAC Name 3,4-dihydro-2H-chromen-2-yl-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Standard InChI InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2
Standard InChI Key LMVMJBWIYPWENP-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5

Introduction

Components of the Compound

  • Chroman-2-yl: This part of the molecule is derived from chroman, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. Chroman derivatives are known for their biological activities, including antioxidant properties.

  • (1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl: This segment involves an azabicyclo[3.2.1]octane scaffold, which is a common core in tropane alkaloids. These compounds exhibit a range of biological activities, including interactions with neurotransmitter systems. The pyridin-4-yloxy group adds a potential site for further chemical modification or biological interaction.

Potential Biological Activities

Given the components of this compound, it may exhibit biological activities related to both chroman and azabicyclooctane derivatives. These could include:

  • Antioxidant Properties: Chroman derivatives are known for their antioxidant capabilities, which could be beneficial in reducing oxidative stress in biological systems.

  • Neurotransmitter Interactions: The azabicyclo[3.2.1]octane part of the molecule might interact with neurotransmitter systems, similar to tropane alkaloids, which have effects on the central nervous system.

Chemical Synthesis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the attachment of the chroman and pyridin-4-yloxy moieties. Techniques for enantioselective synthesis of the azabicyclooctane scaffold have been developed, as discussed in research on tropane alkaloids .

Synthesis Steps

  • Formation of Azabicyclo[3.2.1]octane Scaffold: This could involve enantioselective methods to ensure the correct stereochemistry .

  • Introduction of Pyridin-4-yloxy Group: This might involve a nucleophilic substitution reaction to attach the pyridin-4-yloxy moiety to the azabicyclooctane core.

  • Attachment of Chroman-2-yl Moiety: This could be achieved through a condensation reaction or another suitable method to form the methanone linkage.

Research Findings and Potential Applications

While specific research findings on this exact compound are not available, its components suggest potential applications in areas such as:

  • Pharmaceuticals: Given the biological activities associated with its components, this compound could be explored for therapeutic uses, particularly in neurological or antioxidant applications.

  • Chemical Synthesis: The development of efficient synthesis methods for this compound could contribute to advancements in organic chemistry, particularly in the synthesis of complex heterocyclic compounds.

Data Tables

Due to the lack of specific data on this compound, the following table provides a hypothetical framework for organizing information on its properties and biological activities.

Property/ActivityDescriptionPotential Value
Molecular WeightCalculated based on molecular formula-
Antioxidant ActivityAssessed through in vitro assays-
Neurotransmitter InteractionEvaluated using receptor binding assays-
Synthesis YieldDetermined from optimized synthesis protocols-

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